2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is an aromatic amino acid derivative closely related to phenylalanine. It features methoxy groups at the 3 and 4 positions on the benzene ring, which significantly influence its chemical behavior and biological activity. This compound is primarily noted for its potential therapeutic applications and its role in various biochemical pathways.
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is classified as an amino acid derivative. Its IUPAC name reflects its structure, indicating the presence of both amino and carboxylic functional groups. The compound's molecular formula is , with a molecular weight of approximately 225.24 g/mol.
The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid typically involves several key steps:
This method is advantageous due to its relatively high yields at each stage, making it a preferred route for synthesizing this compound.
The molecular structure of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid can be described as follows:
The structural representation indicates a chiral center at the carbon adjacent to the carboxylic acid group, which can exist in different stereoisomeric forms.
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid participates in various chemical reactions typical of amino acids:
These reactions are important for modifying the compound for specific applications in research and industry .
The primary mechanism of action for 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with biological targets:
Pharmacokinetically, it is known to be orally active, allowing for potential therapeutic use.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can confirm the structure and purity of synthesized samples .
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid has several notable applications:
Enantioselective synthesis of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid focuses on achieving high chiral purity due to the stereospecific nature of its biological interactions. One prominent approach involves diastereomeric crystallization using (R)-O-acetylmandeloyl chloride as a resolving agent. This method converts racemic amines into separable diastereomers through amide formation, achieving enantiomeric excess (ee) values >98% after hydrolysis. The process yields both (R)- and (S)-enantiomers with pharmaceutical-grade purity suitable for dopamine receptor studies .
Alternative routes employ asymmetric hydrogenation of enol esters. Using chiral catalysts like DuPhos-Rh complexes, this method achieves ee values of 92-95% under mild hydrogen pressures (50-100 psi). Key advantages include atom economy and avoidance of protecting groups, though substrate sensitivity remains a limitation. For industrial-scale production, enzymatic resolution using immobilized acylases (e.g., from Aspergillus oryzae) provides enantioselectivity (E > 200) in hydrolyzing N-acetyl derivatives, enabling recovery of both enantiomers in high yield [5] .
Table 1: Enantioselective Synthesis Methods Comparison
Method | Chiral Controller | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Diastereomeric Resolution | (R)-O-Acetylmandeloyl Chloride | >98 | 75-80 | High optical purity |
Asymmetric Hydrogenation | DuPhos-Rh Catalyst | 92-95 | 85-90 | No protecting groups needed |
Enzymatic Resolution | Immobilized Acylase | >99 | 40-45* | Green chemistry approach |
*Yield for single enantiomer
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid into bioactive peptides. The Fmoc protection strategy is predominant, with the amino acid loaded onto Wang or Rink amide resins via its carboxyl group (loading efficiency: 0.4–0.7 mmol/g). Coupling employs HOBt/DIC activation in DMF, achieving >99% efficiency per step as monitored by Kaiser testing. Notably, the dimethoxybenzyl group remains stable under standard piperidine deprotection conditions (20% v/v, 2 × 5 min) [2].
Critical optimizations include:
Table 2: Solid-Phase Synthesis Parameters
Resin Type | Coupling Activator | Deprotection Reagent | Cleavage Cocktail | Average Purity |
---|---|---|---|---|
Rink Amide MBHA | HATU/DIPEA | 20% Piperidine/DMF | TFA/TIS/H₂O (95:2.5:2.5) | 95% |
Wang Resin | DIC/HOBt | 20% Piperidine/DMF | TFA/thioanisole/EDT (90:5:5) | 92% |
Catalytic asymmetric synthesis provides atom-economical routes to enantiopure 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid. Phase-transfer catalysis (PTC) with Maruoka catalysts (e.g., N-spiro quaternary ammonium salts) achieves 90% ee in alkylations of glycine Schiff bases. Reactions proceed in toluene/50% KOH at –20°C, affording (S)-isomers when using cinchoninium-derived catalysts .
Organocatalytic approaches utilizing Jacobsen’s thiourea catalysts enable the asymmetric Strecker synthesis. This three-component reaction between 3,4-dimethoxybenzaldehyde, ammonia, and HCN yields α-aminonitriles with 88% ee, subsequently hydrolyzed to the target amino acid. Meanwhile, Cinchona alkaloid catalysis facilitates enantioselective amidations, achieving 94% ee in the synthesis of N-protected derivatives for peptide applications [5] .
Key advancements include:
Post-synthetic diversification expands the utility of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid in drug discovery. Key transformations include:
Table 3: Functionalization Reactions and Applications
Modification | Reagents/Conditions | Product | Biological Application |
---|---|---|---|
Amide Coupling | DCC/HOBt, R-NH₂, 0°C→RT, 12h | N-Alkylpropanamides | Dopamine receptor ligands |
Esterification | MeOH, H₂SO₄, MW, 100W, 30min | Methyl ester | Prodrug synthesis |
Hydrazide Formation | N₂H₄·H₂O, EtOH, reflux, 9h | Hydrazide | HDAC inhibitors |
Oxime Synthesis | NH₂OH·HCl, KOH, EtOH, 60°C, 10h | Oxime derivatives | Anticancer agents (3D spheroid models) |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1